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molecular formula C10H12F2N2S B8487459 3,5-Difluoro-4-(4-thiomorpholinyl)aniline

3,5-Difluoro-4-(4-thiomorpholinyl)aniline

Cat. No. B8487459
M. Wt: 230.28 g/mol
InChI Key: JNVNXBAPAHAIQV-UHFFFAOYSA-N
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Patent
US06914058B2

Procedure details

Sodium borohydride (285 mg, 7.5 mmol) was added to a stirring solution of NiCl2.6H2O (1.16 g, 5.0 mmol) and 4-(2,6-difluoro-4-nitrophenyl)thiomorpholine, obtain in Preparation 3, in methanol (30 mL). The reaction mixture was diluted with ethyl acetate (50 mL) after 0.5 h and the organic portion was washed with water (30 mL×2) followed by brine (30 mL) and dried over sodium sulfate. Evaporation of the volatiles yielded the title compound as light brown solid (400 mg, 70%).
Quantity
285 mg
Type
reactant
Reaction Step One
[Compound]
Name
NiCl2.6H2O
Quantity
1.16 g
Type
reactant
Reaction Step One
Name
4-(2,6-difluoro-4-nitrophenyl)thiomorpholine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
70%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[F:3][C:4]1[CH:9]=[C:8]([N+:10]([O-])=O)[CH:7]=[C:6]([F:13])[C:5]=1[N:14]1[CH2:19][CH2:18][S:17][CH2:16][CH2:15]1>CO.C(OCC)(=O)C>[F:13][C:6]1[CH:7]=[C:8]([NH2:10])[CH:9]=[C:4]([F:3])[C:5]=1[N:14]1[CH2:15][CH2:16][S:17][CH2:18][CH2:19]1 |f:0.1|

Inputs

Step One
Name
Quantity
285 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
NiCl2.6H2O
Quantity
1.16 g
Type
reactant
Smiles
Name
4-(2,6-difluoro-4-nitrophenyl)thiomorpholine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=CC(=C1)[N+](=O)[O-])F)N1CCSCC1
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic portion was washed with water (30 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the volatiles

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=C(C1N1CCSCC1)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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